IN-1130 was developed as part of research focused on inhibiting TGF-β signaling, which plays a pivotal role in fibrotic diseases. It is classified as a kinase inhibitor, specifically targeting TGF-β type I receptor kinase. The compound has been studied extensively in preclinical models, demonstrating efficacy in reducing fibrosis markers and improving tissue remodeling.
The synthesis of IN-1130 involves several key steps that are critical for achieving its desired pharmacological properties. The compound's synthesis typically follows a multi-step organic synthesis route, which may include:
The specific parameters such as temperature, reaction time, and solvent choice are optimized during synthesis to enhance yield and selectivity.
The molecular structure of IN-1130 can be described by its chemical formula and key structural features:
Molecular modeling studies may provide insights into how IN-1130 interacts with ALK-5 at the atomic level, revealing critical binding interactions that contribute to its inhibitory effects.
IN-1130 participates in several chemical reactions primarily related to its mechanism of action:
The mechanism of action of IN-1130 centers around its role as an inhibitor of ALK-5:
The physical and chemical properties of IN-1130 are critical for understanding its behavior in biological systems:
IN-1130 has several potential scientific applications:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: